molecular formula C9H8Br2O2 B2940097 Ethyl 2,5-dibromobenzoate CAS No. 76008-76-9

Ethyl 2,5-dibromobenzoate

Cat. No. B2940097
CAS RN: 76008-76-9
M. Wt: 307.969
InChI Key: AHGDJZPDLGRXDV-UHFFFAOYSA-N
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Description

Ethyl 2,5-dibromobenzoate is a chemical compound with the CAS Number: 76008-76-9 . It has a molecular weight of 307.97 . The IUPAC name for this compound is ethyl 2,5-dibromobenzoate .


Molecular Structure Analysis

The InChI code for Ethyl 2,5-dibromobenzoate is 1S/C9H8Br2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2,5-dibromobenzoate has a molecular weight of 307.97 . It is recommended to be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis in Polymer Chemistry

Ethyl 2,5-dibromobenzoate has been utilized as a raw material in the synthesis of dendritic polymers. This synthesis involves a process starting from ethyl 4-amino-3,5-dibromobenzoate through diazotization and reductive deamination, resulting in a high-yield product that can be easily purified (Bi Yun-mei, 2011).

Development of Novel Chemical Entities

The compound has also been part of the development of new chemical entities for various treatments. An example is the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, designed for hyperproliferative and inflammatory disorders and cancer, which involved the use of compounds like 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid (A. Kucerovy et al., 1997).

Photolysis Studies

Ethyl 2,5-dibromobenzoate has been studied in photolysis research. The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols revealed two competing photolytic pathways, providing insights into ketene formation and loss of carbon dioxide (K. Ang & R. Prager, 1992).

Precursor in Synthesis of Anticancer Agents

It serves as a precursor in the synthesis of novel hydrazide-hydrazones derived from ethyl paraben, which have shown potential anticancer activity (M. Han et al., 2020).

Role in Fluorescent Probes

The compound's derivatives have been used in developing fluorescent probes for real-time monitoring of low carbon dioxide levels, demonstrating its utility in environmental monitoring (Huan Wang et al., 2015).

Safety and Hazards

While specific safety and hazard information for Ethyl 2,5-dibromobenzoate is not available, it’s important to handle all chemicals with care. Always use personal protective equipment and ensure adequate ventilation when handling chemicals .

properties

IUPAC Name

ethyl 2,5-dibromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGDJZPDLGRXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dibromobenzoate

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